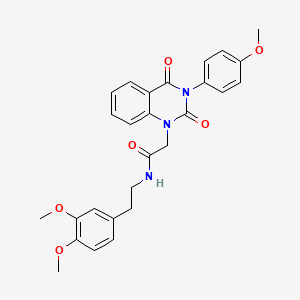![molecular formula C22H21N3S B11432244 5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432244.png)
5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. The starting materials may include substituted anilines, pyridines, and thiophenols. Common synthetic routes may involve:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine core through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of methyl and methylsulfanyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to achieve desired outcomes.
Chemical Reactions Analysis
Types of Reactions
“5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine” may undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
“5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of “5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine” would involve its interaction with specific molecular targets. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted Imidazoles: Compounds with phenyl groups attached to imidazole rings.
Uniqueness
“5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H21N3S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H21N3S/c1-15-7-4-5-9-19(15)23-22-21(17-11-13-18(26-3)14-12-17)24-20-10-6-8-16(2)25(20)22/h4-14,23H,1-3H3 |
InChI Key |
YFPLONYSOKOKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


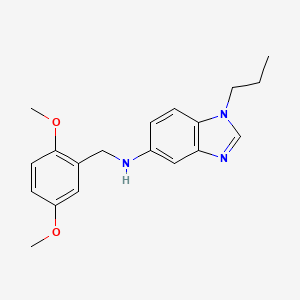
![2-butyl-7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11432180.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11432183.png)
![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide](/img/structure/B11432188.png)
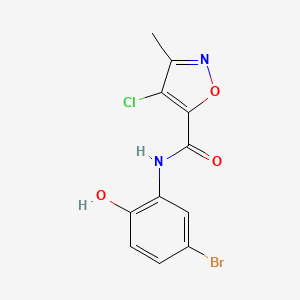
![6-chloro-N-(2,6-dimethylphenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432202.png)
![N-(2,4-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11432207.png)
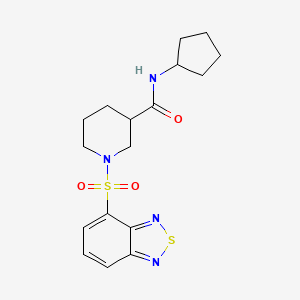
![N-cyclohexyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432218.png)
![6-methyl-9-[3-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]amino}-9H-purine-8-thiol](/img/structure/B11432230.png)
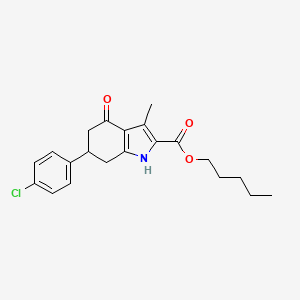
![Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate](/img/structure/B11432234.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11432236.png)
